molecular formula C9H9BrO2S B15274654 (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

Cat. No.: B15274654
M. Wt: 261.14 g/mol
InChI Key: WNZHLAZOZPVEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol (CAS: 1507105-83-0) is a brominated benzodioxin derivative functionalized with a methanethiol (-SCH₃) group. Its molecular formula is C₉H₉BrO₂S, with a molecular weight of 261.14 g/mol . The compound features a 1,4-benzodioxin core substituted with a bromine atom at position 8 and a methanethiol group at position 4. The SMILES notation (SCC1=CC(Br)=C(OCCO2)C2=C1) highlights its bicyclic ether structure fused with a thiol-bearing aromatic ring. Limited bioactivity data are available for this compound, and it is primarily used in research settings .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol

InChI

InChI=1S/C9H9BrO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2

InChI Key

WNZHLAZOZPVEAU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a methanethiol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The methanethiol group can be introduced using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or Grignard reagents.

Major Products

Scientific Research Applications

(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Differences

Parameter This compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
CAS Number 1507105-83-0 Not explicitly provided (see ) 2306268-61-9
Molecular Formula C₉H₉BrO₂S C₁₀H₉BrO₃ (inferred from synthesis in ) C₂₃H₂₅N₃O₃
Molecular Weight 261.14 g/mol ~257.09 g/mol (estimated) 391.46 g/mol
Key Functional Groups - Thiol (-SH)
- Bromine (position 8)
- Ketone (-CO-)
- Bromine (position 2)
- Pyridine
- Methoxy (-OCH₃)
- Dimethylamino (-N(CH₃)₂)
Substituent Position Bromine at position 8; thiol at position 6 Bromine at position 2; ketone at position 1 Benzodioxin at position 5; methoxy at position 2 on pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.